

A Comparative Guide to Bioequivalence Studies of Latanoprost Utilizing Latanoprost Acid-d4

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Compound of Interest

Compound Name: Latanoprost acid-d4

Cat. No.: B569910

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioequivalence studies for Latanoprost ophthalmic solutions, with a focus on the use of **Latanoprost acid-d4** as an internal standard in bioanalytical methods. The information presented is compiled from preclinical and clinical research to support drug development and bioequivalence assessment.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Latanoprost acid from a comparative preclinical study in New Zealand White rabbits. This data provides a framework for understanding the bioequivalence between different formulations of Latanoprost.

Table 1: Mean Plasma Pharmacokinetic Parameters of Latanoprost Acid^{[1][2]}

Formulation	Cmax (pg/mL)	Tmax (hr)	AUC (0-t) (hr*pg/mL)
Latanoprost 0.005% BAK-free	174.1	0.25	239.9
Latanoprost 0.005% with BAK (Reference)	217.2	0.25	304.5

Table 2: Mean Aqueous Humor Pharmacokinetic Parameters of Latanoprost Acid^{[1][2]}

Formulation	Cmax (ng/mL)	Tmax (hr)	AUC (0-inf) (hr*ng/mL)
Latanoprost 0.005% BAK-free	35.8	1.0	133.1
Latanoprost 0.005% with BAK (Reference)	31.5	1.0	119.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioequivalence studies. The following protocols are based on validated LC-MS/MS methods for the quantification of Latanoprost acid in biological matrices, utilizing **Latanoprost acid-d4** as an internal standard.

Bioanalytical Method for Latanoprost Acid Quantification in Plasma and Aqueous Humor

This method is designed for the sensitive and selective quantification of Latanoprost acid.

1. Sample Preparation

- **Aqueous Humor:** To 100 µL of aqueous humor, add 80 µL of methanol and 20 µL of the internal standard working solution (**Latanoprost acid-d4**). Vortex the mixture and centrifuge. The supernatant is then ready for LC-MS/MS analysis.
- **Plasma:** Plasma samples can be extracted using a mixture of ethyl acetate and isopropanol. A 100 µL aliquot of the extracted sample is then reconstituted in the mobile phase for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

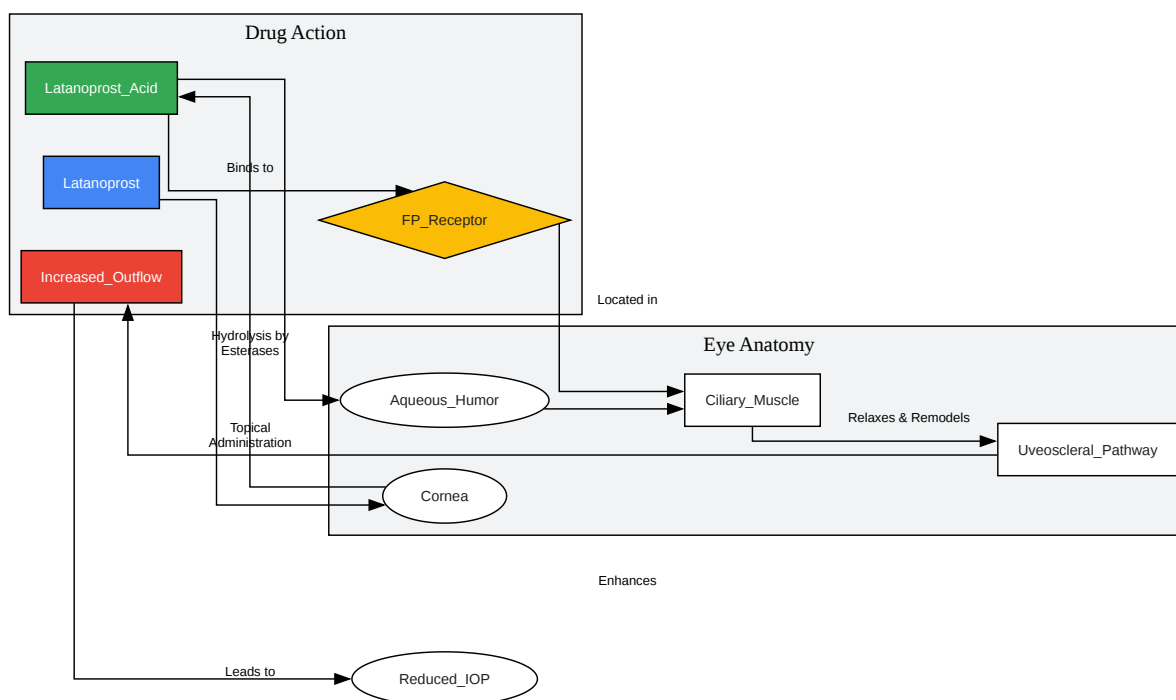
- **Chromatographic Column:** A C8 or C18 column (e.g., Waters Acquity BEH C8, 150 mm × 2.1 mm, 1.8 µm particle size) is typically used.
- **Mobile Phase:** A gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water is commonly employed.

- Flow Rate: A flow rate of 0.25 mL/min is often used.
- Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode is used for detection.
- Internal Standard: **Latanoprost acid-d4** is used as the internal standard for accurate quantification.

Mandatory Visualizations

Mechanism of Action: Latanoprost Signaling Pathway

Latanoprost, a prostaglandin F2 α analogue, reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.

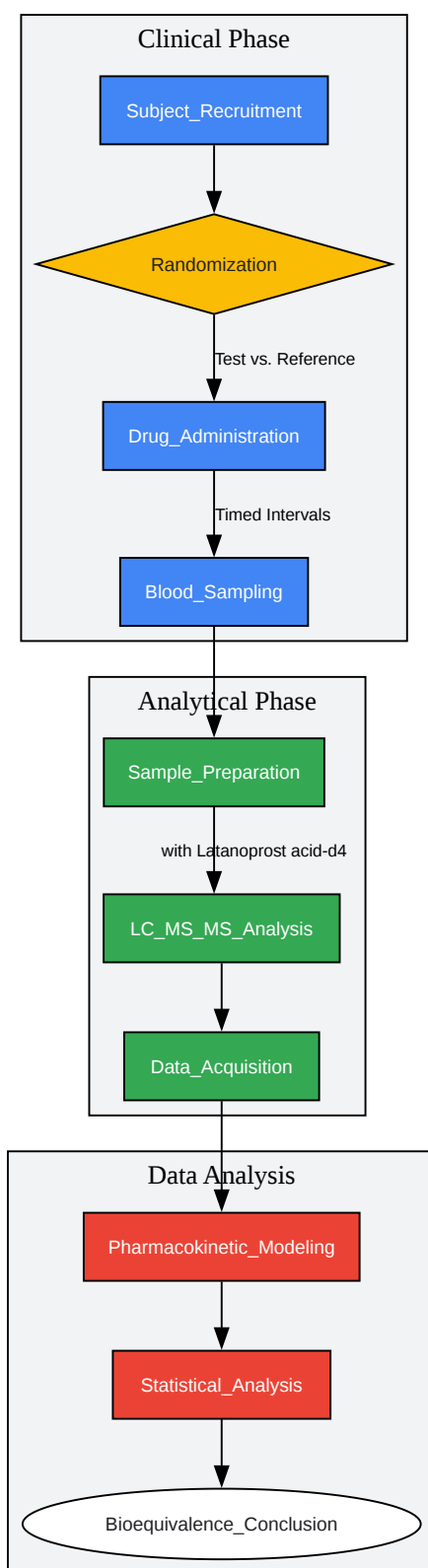


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Caption: Latanoprost's mechanism of action in reducing intraocular pressure.

Experimental Workflow for a Comparative Bioequivalence Study

This diagram illustrates the typical workflow for a bioequivalence study of Latanoprost ophthalmic solutions.



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Caption: Workflow of a Latanoprost bioequivalence study.

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References

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Phone: (601) 213-4426

Email: info@benchchem.com